N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H30N2OS. Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic data, which is not available in the current search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.5 and a molecular formula of C17H30N2OS. More specific properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications
Heterocyclic Chemistry and Pharmacological Potential
One area of interest is the exploration of heterocyclic chemistry, where the compound's structure serves as a template for the synthesis of new molecules with potential pharmacological applications. For instance, heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, featuring a tetrahydro-2H-thiopyran and a N-protected piperidine ring, have been synthesized for use as synthons in the preparation of heterocyclic α-amino acids, demonstrating the compound's utility in creating novel peptide mimetics with possible biological activity (Strässler, Linden, & Heimgartner, 1997).
Antimicrobial and Antituberculosis Activity
Research has also highlighted the antimicrobial potential of derivatives related to this compound. Specifically, the synthesis of spiro-piperidin-4-ones has shown promising activity against Mycobacterium tuberculosis, underscoring the role such compounds could play in the development of new antituberculosis agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Synthetic Methodologies and Chemical Analysis
In synthetic chemistry, the compound's framework has been utilized in the study of novel synthetic methodologies, including the Mannich reaction for constructing N,S-containing heterocycles. This showcases the compound's versatility in enabling the synthesis of complex molecules with potential therapeutic applications (Dotsenko, Krivokolysko, & Litvinov, 2012).
Conformational Analysis and Molecular Design
Furthermore, the conformational analysis of thioperamide, an analogue of the compound, has provided insights into the design of new H3-receptor antagonists. This research highlights the importance of understanding molecular flexibility and conformation in the development of receptor-specific drugs, indicating a broader applicability of the compound's structural features (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2OS/c20-17(15-3-1-2-4-15)18-13-14-5-9-19(10-6-14)16-7-11-21-12-8-16/h14-16H,1-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCABMLBLXOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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